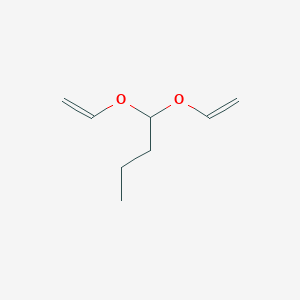

1,1-Bis(vinyloxy)butane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Bis(vinyloxy)butane, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H14O2

- Molecular Weight : Approximately 142.19 g/mol

- Physical State : Colorless liquid

- Boiling Point : 172 °C

- Flash Point : 62 °C

The compound features two vinyloxy groups attached to a butane backbone, which allows for unique reactivity patterns and applications in both polymer chemistry and biomedical fields. Its ability to act as a crosslinking agent while maintaining a relatively low molecular weight makes it particularly valuable for specialized applications .

Polymerization Applications

1,1-Bis(vinyloxy)butane is primarily utilized in the synthesis of polymers through various polymerization methods. The compound can undergo radical polymerization, which is crucial for creating complex polymer structures with tailored properties. The following table summarizes key aspects of its polymerization applications:

| Application Area | Description |

|---|---|

| Polymer Synthesis | Acts as a monomer in the production of poly(vinyloxybutane), leading to materials with specific mechanical properties. |

| Crosslinking Agent | Enhances the physical properties of polymers by improving elasticity and tensile strength when used as a crosslinker. |

| Hydrogel Formation | Used in the synthesis of hydrogels for biomedical applications such as drug delivery systems and tissue engineering. |

Hydrogel Development

A notable application of this compound is in the formation of hydrogels. Research has demonstrated that when incorporated into hydrogel matrices, it significantly improves the mechanical properties of the gels. For instance, studies have shown that hydrogels crosslinked with this compound exhibit enhanced elasticity and stability under physiological conditions, making them suitable for drug delivery systems .

Polymer Networks

In industrial applications, this compound has been employed to create copolymer networks that demonstrate improved performance characteristics. For example, its use in synthesizing polymeric membranes has been investigated to enhance permeability and selectivity for various gases . This application is particularly relevant in environmental technology and energy sectors.

Analyse Des Réactions Chimiques

Polymerization Reactions

1,1-Bis(vinyloxy)butane undergoes cationic polymerization under controlled conditions, enabling the production of polymers with tailored molecular weights and dispersities. Key initiating systems include:

Table 1: Polymerization Initiators and Outcomes

-

SnCl₄-based systems achieve narrow dispersity (PDI ≈ 1.1) and functional chain-end control .

-

TiCl₄ with thienyl chloride derivatives facilitates moderate control, producing polymers with Mn up to 31,500 g/mol .

-

Aluminum-based initiators enable room-temperature polymerization, enhancing industrial feasibility .

Crosslinking and Network Formation

The dual vinyloxy groups in this compound allow it to act as a crosslinker in polymer matrices. Key interactions include:

-

Radical-mediated crosslinking with styrene or acrylate monomers, forming densely networked polymers .

-

Thermal stability : Decomposition initiates at 195°C, enabling high-temperature processing without premature degradation .

Mechanistic Insight :

-

Crosslinking occurs via electrophilic addition at the vinyloxy groups, facilitated by Lewis acids like SnCl₄ .

-

The butane backbone provides flexibility, enhancing elastomer properties in crosslinked materials .

Cationic Polymerization Mechanism

-

Initiation : Lewis acids (e.g., SnCl₄) generate carbocations by protonating the vinyloxy group .

-

Propagation : Sequential addition of monomer units to the carbocation center.

-

Chain Transfer : Controlled by additives like 1,4-dioxane, which stabilize intermediates .

Side Reactions

-

Chain branching : Occurs at high initiator concentrations or elevated temperatures .

-

Termination : Quenching with nucleophiles (e.g., methanol) yields hydroxyl-terminated polymers .

Stability and Handling Considerations

-

Flammability : Flash point at 62°C; requires storage away from ignition sources .

-

Solubility : Immiscible with water but compatible with CH₂Cl₂ and THF .

Comparative Reactivity

Table 2: Reactivity Comparison with Analogues

| Compound | Reactivity Feature | Application Scope |

|---|---|---|

| 1,4-Bis(vinyloxy)butane | Higher crosslink density | Specialty elastomers |

| Butane-1-(ethenyloxy) | Limited to linear polymerization | Plasticizers |

| Bisphenol A derivatives | Lower thermal stability | Commodity plastics |

Propriétés

Numéro CAS |

102-68-1 |

|---|---|

Formule moléculaire |

C8H14O2 |

Poids moléculaire |

142.2 g/mol |

Nom IUPAC |

1,1-bis(ethenoxy)butane |

InChI |

InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h5-6,8H,2-4,7H2,1H3 |

Clé InChI |

PEIJYJCTDDBFEC-UHFFFAOYSA-N |

SMILES |

CCCC(OC=C)OC=C |

SMILES canonique |

CCCC(OC=C)OC=C |

Key on ui other cas no. |

102-68-1 |

Synonymes |

1,1-bis(vinyloxy)butane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.